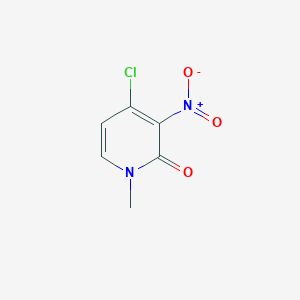
4-chloro-1-methyl-3-nitro-1H-pyridin-2-one
概要
説明
科学的研究の応用
Molecular Structure Analysis
- The molecular structure of compounds including 4-chloro-pyridine-N-oxides has been explored through gas-phase electron diffraction, revealing specific structural parameters and symmetry characteristics (Chiang & Song, 1983).
Synthesis and Derivative Applications
- 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one serves as a versatile building block for synthesizing various derivatives, including 4-substituted 7-azaindole derivatives, through nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Structural and Spectroscopic Analysis
- Spectroscopic and X-ray diffraction methods have been employed to analyze the structure of derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, providing insights into hydrogen bonding and structural features (Tranfić et al., 2011).
Charge-Transfer Complex Studies
- Equilibrium studies of 4-substituted pyridine 1-oxide-iodine charge-transfer complexes, including 4-nitropyridine 1-oxide, have been conducted, offering valuable data on molecular interactions and complexation (Gardner & Ragsdale, 1968).
Nitration and Reaction Dynamics
- Investigations into the nitration of pyridine-N-oxide derivatives, including the introduction of a nitro group in the 4-position of compounds like 4-chloro-pyridine-N-oxide, have provided insights into reaction dynamics and molecular changes (Hertog et al., 2010).
Halogen Substitution Studies
- Research on the nitro group in 4-nitroimidazo[4,5-c]pyridin-2-ones, including the lability of the group and its replacement with halides, has been conducted, leading to the examination of reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Yutilov & Svertilova, 1994).
将来の方向性
The future directions for research on “4-chloro-1-methyl-3-nitro-1H-pyridin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of heterocyclic compounds, there is potential for the development of new drugs .
作用機序
Target of Action
It’s worth noting that similar nitropyridine compounds have been used in the synthesis of potential antitumor agents like abt-751 . ABT-751 is known to inhibit tubulin polymerization by binding to tubulin at the colchicine binding site .
Mode of Action
If it acts similarly to ABT-751, it might inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
If it acts similarly to abt-751, it might affect the microtubule dynamics, disrupting the formation of the mitotic spindle, which is crucial for cell division .
Result of Action
If it acts similarly to ABT-751, it might lead to cell cycle arrest and apoptosis in cancer cells .
特性
IUPAC Name |
4-chloro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKCGXAVVUKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-nitropyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)
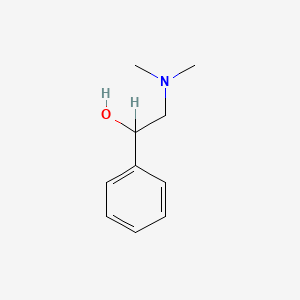
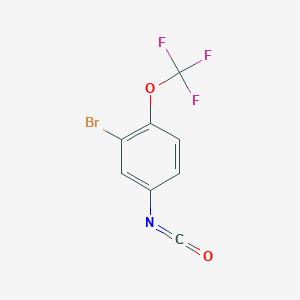
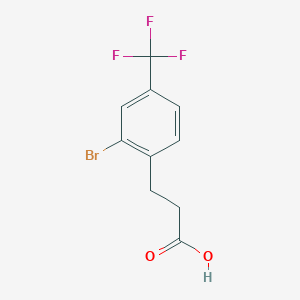
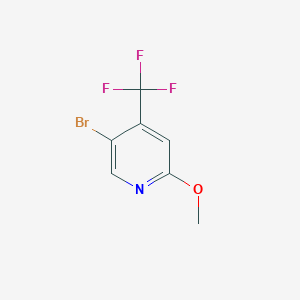
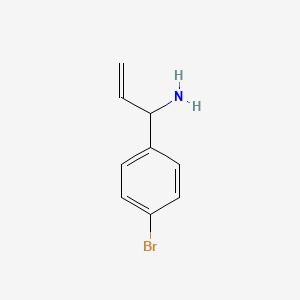
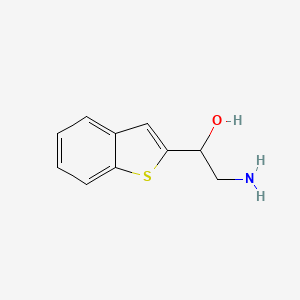
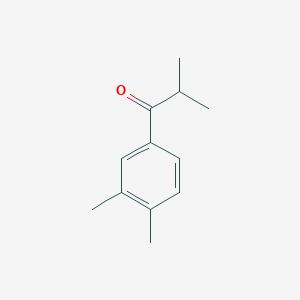
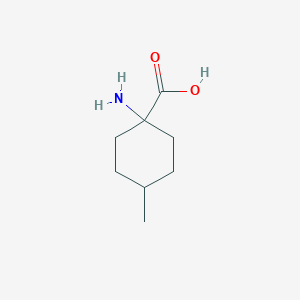
![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)
![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)